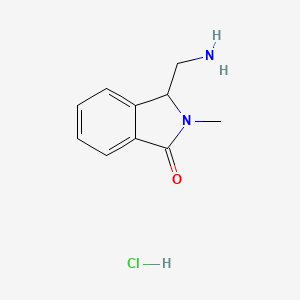

3-(氨基甲基)-2-甲基-2,3-二氢-1H-异喹啉-1-酮盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of isoindoline, which is a heterocyclic organic compound. The structure suggests that it might have interesting chemical and biological properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving amines . For example, amines can react with carbonyl compounds to form imines .Molecular Structure Analysis

The molecular structure of this compound would likely include a 2,3-dihydro-1H-isoindol-1-one core, with an aminomethyl (–CH2NH2) group at the 3-position and a methyl (–CH3) group at the 2-position .Chemical Reactions Analysis

Amines, such as the aminomethyl group in this compound, are generally good nucleophiles and can participate in a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. For example, similar compounds like aminomethylphenylboronic acid are solid at room temperature .科学研究应用

合成和化学反应

- Couture 等人(1997 年)的一项研究重点关注通过一锅反应合成 3-(烷基和芳基)亚甲基-2,3-二氢-1H-异吲哚-1-酮衍生物。这项研究突出了该化合物在化学合成过程中的相关性,特别是在形成结构相似的衍生物方面,这些衍生物可能在材料科学、药物和有机化学中具有广泛的应用 (Couture、Deniau 和 Grandclaudon,1997 年)。

腐蚀抑制

- Gupta 等人(2017 年)关于为盐酸中的低碳钢开发新型膦酸盐基腐蚀抑制剂的研究证明了类似化合物在工业过程中的潜在应用。虽然没有直接涉及指定的化合物,但本研究强调了结构相关化合物在创建有效的腐蚀抑制剂中的相关性,这对于工业维护和寿命至关重要 (Gupta 等人,2017 年)。

氨甲基化反应

- 氨甲基化是一种关键的有机合成反应,涉及在分子中引入氨甲基,在药物开发、复杂分子合成和材料科学中具有广泛的意义。Mastalir 等人(2017 年)进行的研究等研究探讨了使用甲醇作为可持续 C1 构建块的芳香族化合物的锰催化氨甲基化,说明了理解和操作 3-(氨甲基)-2-甲基-2,3-二氢-1H-异吲哚-1-酮盐酸盐在绿色化学和可持续过程中的重要性 (Mastalir 等人,2017 年)。

作用机制

Target of Action

The primary target of 3-(aminomethyl)-2-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride is Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS) . LeuRS is an essential enzyme for protein synthesis in Mycobacterium tuberculosis .

Mode of Action

The compound inhibits the function of LeuRS by binding to it . This prevents the enzyme from charging tRNA^Leu with leucine, which is a crucial step in protein synthesis . The inhibition of LeuRS disrupts protein synthesis, thereby inhibiting the growth and proliferation of Mycobacterium tuberculosis .

Biochemical Pathways

The compound affects the protein synthesis pathway in Mycobacterium tuberculosis . By inhibiting LeuRS, it prevents the proper formation of proteins, which are essential for various cellular functions and the survival of the bacteria .

Pharmacokinetics

Similar compounds have shown good antitubercular activity with high selectivity over human cytoplasmic protein synthesis inhibition . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The inhibition of LeuRS by 3-(aminomethyl)-2-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride leads to the disruption of protein synthesis in Mycobacterium tuberculosis . This results in the inhibition of bacterial growth and proliferation, thereby exerting an antitubercular effect .

安全和危害

未来方向

属性

IUPAC Name |

3-(aminomethyl)-2-methyl-3H-isoindol-1-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClH/c1-12-9(6-11)7-4-2-3-5-8(7)10(12)13;/h2-5,9H,6,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICCGPVYSOXKWKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C2=CC=CC=C2C1=O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(aminomethyl)-2-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-cyclohexyl-3-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2834672.png)

![3-(2-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2834673.png)

![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2834679.png)

![N-(4-fluorobenzyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2834688.png)

![N-benzyl-7-chloro-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2834689.png)

![3-[3-(6-Oxo-3-phenylpyridazin-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2834693.png)